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Compound of Interest

Compound Name: 2-Pyridinesulfonylacetonitrile

Cat. No.: B069136

CAS Number: 170449-34-0

This technical guide provides a comprehensive overview of 2-Pyridinesulfonylacetonitrile, a
key intermediate for researchers, scientists, and professionals in drug development. This
document details its physicochemical properties, a proposed synthetic route with detailed
experimental protocols, and predicted spectral data for its characterization.

Core Data Presentation

Table 1: Physicochemical and Safety Data for 2-Pyridinesulfonylacetonitrile
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Property Value Reference
CAS Number 170449-34-0 N/A
Molecular Formula C7HeN202S N/A
Molecular Weight 182.20 g/mol N/A
Melting Point 77-79 °C N/A
Appearance Off-white to light yellow solid N/A

H302 (Harmful if swallowed),
Hazard Statements H312 (Harmful in contact with N/A
skin), H332 (Harmful if inhaled)

] P261, P280, P301+P312,
Precautionary Statements N/A
P302+P352, P304+P340

Proposed Synthetic Pathway

A plausible multi-step synthesis for 2-Pyridinesulfonylacetonitrile is proposed, commencing
from readily available 2-chloropyridine. This synthetic route involves four key transformations:
N-oxidation, nucleophilic substitution to introduce a thiol group, thioetherification, and
subsequent oxidation to the final sulfone product.

Step 4: Oxidation

2-Pyridinesulfonylacetonitrile

Step 1: N-Oxidation

» Peracetic Acid
2-C >

Step 2: Thiolation

CICH2CN, Base

Step 3: Thioetherification
2-(Cyanomethylthio)pyridine
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Caption: Proposed multi-step synthesis of 2-Pyridinesulfonylacetonitrile.

Experimental Protocols
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The following protocols are based on analogous reactions and represent a proposed synthetic

route.

Step 1: Synthesis of 2-Chloropyridine-N-oxide

Reaction: Oxidation of 2-chloropyridine.

Procedure:

In a well-ventilated fume hood, a solution of 2-chloropyridine (1 equivalent) in glacial acetic
acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

The solution is heated to 70-80°C.[1]

A solution of hydrogen peroxide (e.g., 30% aqgueous solution, 1.1-1.5 equivalents) is added
dropwise to the reaction mixture, maintaining the temperature within the specified range.[1]
The use of a catalyst such as maleic anhydride may improve yield and selectivity.[2]

After the addition is complete, the reaction mixture is stirred at 70-80°C for several hours
until the reaction is complete (monitored by TLC or GC).

The reaction mixture is then cooled to room temperature and the excess acetic acid is
removed under reduced pressure.

The residue is neutralized with a suitable base (e.g., sodium bicarbonate solution) and the
product is extracted with an organic solvent (e.g., dichloromethane).

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the
solvent is evaporated to yield 2-chloropyridine-N-oxide.

Step 2: Synthesis of 2-Mercaptopyridine

Reaction: Conversion of 2-chloropyridine-N-oxide to 2-mercaptopyridine.

Procedure:

2-Chloropyridine-N-oxide (1 equivalent) is dissolved in water in a round-bottom flask
equipped with a reflux condenser and a magnetic stirrer.
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e An aqueous solution of sodium hydrosulfide (NaSH, approximately 1.5 equivalents) is added
to the flask.[1]

e The reaction mixture is heated to reflux and maintained at this temperature for 1-2 hours.
e The reaction is monitored by TLC for the disappearance of the starting material.

o After completion, the reaction mixture is cooled to room temperature and acidified with a
suitable acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

e The precipitated product, 2-mercaptopyridine, is collected by filtration, washed with cold
water, and dried under vacuum.

Step 3: Synthesis of 2-(Cyanomethylthio)pyridine

Reaction: Thioetherification of 2-mercaptopyridine with chloroacetonitrile.
Procedure:

e To a solution of 2-mercaptopyridine (1 equivalent) in a suitable solvent such as ethanol or
DMF, a base (e.g., sodium ethoxide or potassium carbonate, 1.1 equivalents) is added at
room temperature.

o The mixture is stirred for a short period to ensure the formation of the thiolate salt.
o Chloroacetonitrile (1 equivalent) is then added dropwise to the reaction mixture.

e The reaction is stirred at room temperature or slightly elevated temperature until completion
(monitored by TLC).

e Upon completion, the reaction mixture is poured into water and the product is extracted with
an organic solvent (e.g., ethyl acetate).

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and the solvent is evaporated to yield 2-(cyanomethylthio)pyridine.

Step 4: Synthesis of 2-Pyridinesulfonylacetonitrile
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Reaction: Oxidation of 2-(cyanomethylthio)pyridine to the corresponding sulfone.
Procedure:

o 2-(Cyanomethylthio)pyridine (1 equivalent) is dissolved in a suitable solvent, such as
dichloromethane, in a round-bottom flask.[3]

e The solution is cooled in an ice bath.

o meta-Chloroperoxybenzoic acid (m-CPBA, 2.2 equivalents) is added portion-wise to the
stirred solution, maintaining the temperature below 5°C.[4]

 After the addition is complete, the reaction mixture is allowed to warm to room temperature
and stirred until the starting material is consumed (monitored by TLC).

e The reaction mixture is then washed successively with a saturated aqueous solution of
sodium bicarbonate and brine.

e The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is
removed under reduced pressure.

e The crude product is purified by column chromatography on silica gel to afford 2-
Pyridinesulfonylacetonitrile.

Predicted Spectral Data

As experimental spectral data for 2-Pyridinesulfonylacetonitrile is not readily available in the
searched literature, the following are predicted values based on the analysis of its functional
groups and data from analogous structures.

Table 2: Predicted *H and *3C NMR Chemical Shifts (in ppm) in CDCls
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Atom Predicted *H NMR Shift Predicted **C NMR Shift
Pyridine C2 - ~150

Pyridine C3 ~8.0 (d) ~128

Pyridine C4 ~7.9 (1) ~138

Pyridine C5 ~7.5 (@) ~125

Pyridine C6 ~8.7 (d) ~150

-CH2- ~4.2 (s) ~55

-CN - ~115

Predicted IR Absorption Bands

Functional Group Wavenumber (cm~?) Intensity
C=N stretch 2250 - 2210 Medium
SO:2 stretch (asymmetric) 1350 - 1300 Strong
SOz stretch (symmetric) 1160 - 1120 Strong
C-H stretch (aromatic) 3100 - 3000 Medium
C-H stretch (aliphatic) 2960 - 2850 Medium

Predicted Mass Spectrum Fragmentation

The electron ionization mass spectrum is expected to show a molecular ion peak [M]* at m/z =
182. Key fragmentation patterns would likely involve the loss of SOz (m/z = 118), loss of the
cyanomethyl radical (m/z = 141), and fragmentation of the pyridine ring.

Applications in Drug Development

2-Pyridinesulfonylacetonitrile serves as a valuable building block in medicinal chemistry,
primarily due to the reactivity of the methylene group activated by both the sulfonyl and nitrile
functionalities. This allows for the introduction of various substituents at this position.
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One of the key applications is in the synthesis of substituted quaternary nitriles. The acidic
protons of the methylene group can be readily removed by a base, and the resulting carbanion
can be alkylated with a variety of electrophiles. This methodology provides access to a diverse
range of molecules with potential biological activity.

2-Pyridinesulfonylacetonitrile ﬂ»- R-X (Eleamphﬂe) -

Click to download full resolution via product page

Caption: General workflow for the synthesis of quaternary nitriles.

This reactivity makes 2-Pyridinesulfonylacetonitrile an attractive starting material for the
synthesis of novel heterocyclic compounds and other complex molecular architectures that are
of interest in the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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